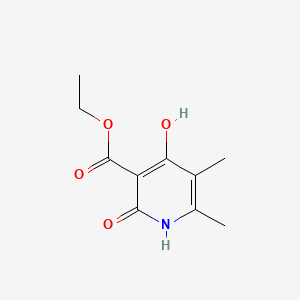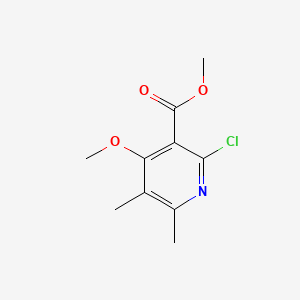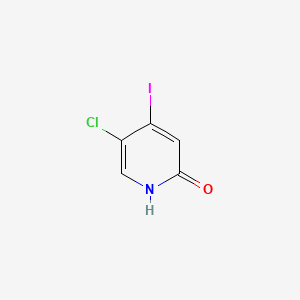
(R)-(+)-Celiprolol-d9 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(+)-Celiprolol-d9 Hydrochloride is a deuterated form of Celiprolol, a beta-blocker used primarily for the treatment of hypertension and angina pectoris. The deuterium labeling in ®-(+)-Celiprolol-d9 Hydrochloride enhances its stability and allows for more precise pharmacokinetic studies. This compound is particularly valuable in research settings where isotopic labeling is required to trace the metabolic pathways and interactions of Celiprolol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Celiprolol-d9 Hydrochloride typically involves the incorporation of deuterium atoms into the Celiprolol molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of ®-(+)-Celiprolol-d9 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The use of high-performance liquid chromatography (HPLC) is common to separate and purify the deuterated compound from any non-deuterated impurities.
化学反応の分析
Types of Reactions
®-(+)-Celiprolol-d9 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions can be facilitated by reducing agents, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated metabolites, while reduction could produce deuterated alcohols.
科学的研究の応用
®-(+)-Celiprolol-d9 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Celiprolol.
Biology: Employed in biological studies to trace the distribution and interaction of Celiprolol in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the human body.
Industry: Applied in the development of new beta-blockers and other cardiovascular drugs.
作用機序
®-(+)-Celiprolol-d9 Hydrochloride exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces heart rate and myocardial contractility, leading to decreased cardiac output and blood pressure. The deuterium labeling does not alter the fundamental mechanism of action but allows for more precise tracking of the compound in metabolic studies.
類似化合物との比較
Similar Compounds
Celiprolol: The non-deuterated form of the compound.
Atenolol: Another beta-1 selective blocker used for similar indications.
Metoprolol: A widely used beta-blocker with similar pharmacological effects.
Uniqueness
®-(+)-Celiprolol-d9 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research settings where precise tracking of the compound is required.
特性
IUPAC Name |
3-[3-acetyl-4-[(2R)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]phenyl]-1,1-diethylurea;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O4.ClH/c1-7-23(8-2)19(26)22-15-9-10-18(17(11-15)14(3)24)27-13-16(25)12-21-20(4,5)6;/h9-11,16,21,25H,7-8,12-13H2,1-6H3,(H,22,26);1H/t16-;/m1./s1/i4D3,5D3,6D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHTUVLJYWAEY-ZRKVMCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CNC(C)(C)C)O)C(=O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC[C@H](COC1=C(C=C(C=C1)NC(=O)N(CC)CC)C(=O)C)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
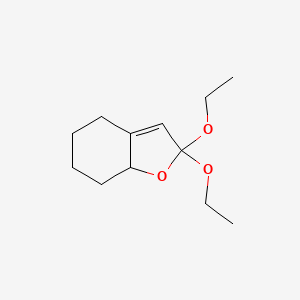
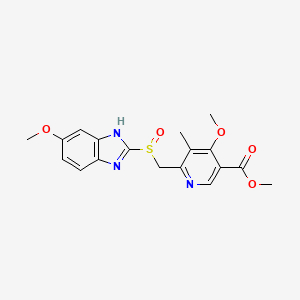
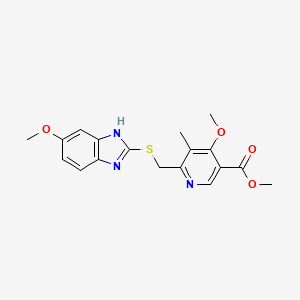
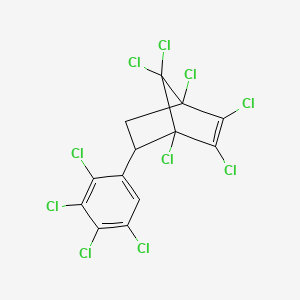

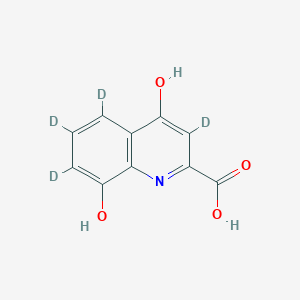
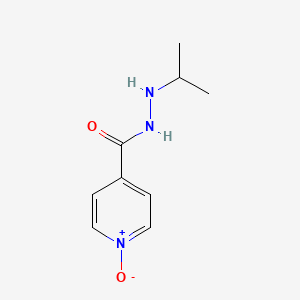
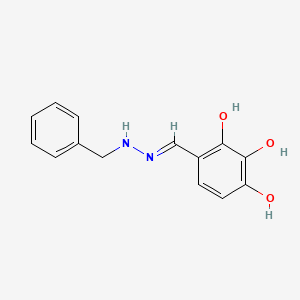
![4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE](/img/structure/B590222.png)
